
Tert-butyl (trans-3-(cyanomethyl)cyclopentyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (trans-3-(cyanomethyl)cyclopentyl)carbamate is a chemical compound with the molecular formula C13H23N2O2 It is a derivative of carbamate, featuring a tert-butyl group, a cyanomethyl group, and a cyclopentyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (trans-3-(cyanomethyl)cyclopentyl)carbamate typically involves the reaction of trans-3-(cyanomethyl)cyclopentylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
- Dissolve trans-3-(cyanomethyl)cyclopentylamine in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include distillation, crystallization, and advanced chromatographic techniques.
化学反应分析
Types of Reactions
Tert-butyl (trans-3-(cyanomethyl)cyclopentyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used for the reduction of the cyanomethyl group.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl or aryl halides.
Major Products Formed
Hydrolysis: Trans-3-(cyanomethyl)cyclopentylamine and carbon dioxide.
Reduction: Tert-butyl (trans-3-(aminomethyl)cyclopentyl)carbamate.
Substitution: Various tert-butyl (trans-3-(substituted)cyclopentyl)carbamates depending on the nucleophile used.
科学研究应用
Tert-butyl (trans-3-(cyanomethyl)cyclopentyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl (trans-3-(cyanomethyl)cyclopentyl)carbamate involves its interaction with biological molecules such as enzymes and receptors. The compound can undergo hydrolysis to release the active amine, which can then interact with its molecular targets. The cyanomethyl group may also participate in various biochemical pathways, leading to the formation of biologically active metabolites.
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative without the cyclopentyl and cyanomethyl groups.
Tert-butyl (trans-3-(aminomethyl)cyclopentyl)carbamate: A reduced form of the compound with an aminomethyl group instead of a cyanomethyl group.
Cyclopentyl carbamate: A carbamate derivative with a cyclopentyl ring but without the tert-butyl and cyanomethyl groups.
Uniqueness
Tert-butyl (trans-3-(cyanomethyl)cyclopentyl)carbamate is unique due to its combination of a tert-butyl group, a cyanomethyl group, and a cyclopentyl ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler carbamate derivatives. The presence of the cyanomethyl group, in particular, allows for further functionalization and modification, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-6,8H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQYAEKCJLVFBU-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
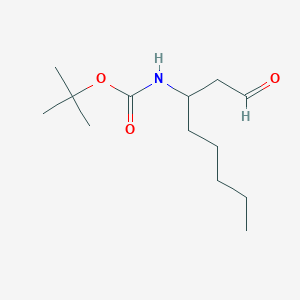
![5-Chloro-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2658174.png)
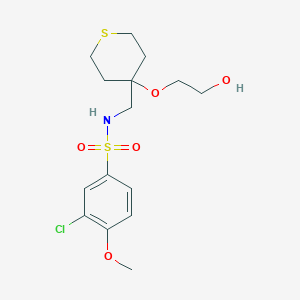
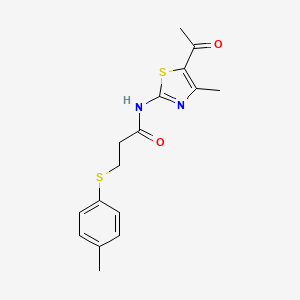
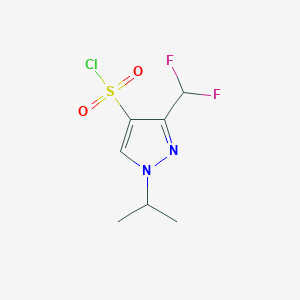
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2658178.png)

![Methyl 3-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylate](/img/structure/B2658180.png)
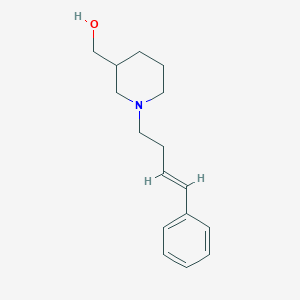
![6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B2658184.png)
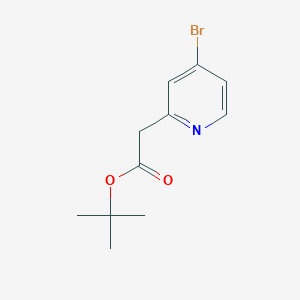
![cis-Exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/new.no-structure.jpg)
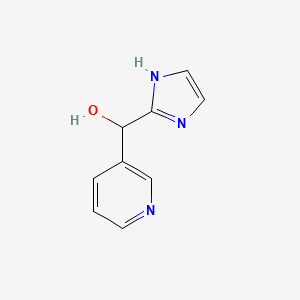
![(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2658190.png)
